Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate
CAS No.: 1356109-87-9
Cat. No.: VC15895225
Molecular Formula: C13H17NO5S
Molecular Weight: 299.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356109-87-9 |
|---|---|
| Molecular Formula | C13H17NO5S |
| Molecular Weight | 299.34 g/mol |
| IUPAC Name | benzyl 3-methyl-3-methylsulfonyloxyazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H17NO5S/c1-13(19-20(2,16)17)9-14(10-13)12(15)18-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
| Standard InChI Key | ZUXSLFFZYXSACZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CN(C1)C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C |
Introduction
Chemical Structure and Molecular Identity
Core Structural Features
The compound features a four-membered azetidine ring substituted at the 3-position with both a methyl group and a methylsulfonyloxy () moiety. The 1-position of the ring is esterified with a benzyl carboxylate group () . This configuration introduces steric hindrance and electronic effects that influence reactivity and stability.
Table 1: Key Molecular Identifiers
Spectroscopic and Computational Data
PubChem’s computed properties indicate a topological polar surface area of 81.3 Ų, suggesting moderate solubility in polar solvents . The XLogP3 value of 1.1 reflects mild lipophilicity, balancing its potential for membrane permeability and aqueous solubility. The absence of hydrogen bond donors and presence of five acceptors further define its interaction capabilities .
Synthesis and Manufacturing
Purification and Characterization
Purification likely employs column chromatography or recrystallization, followed by validation via , , and mass spectrometry . The compound’s storage recommendation (2–8°C, sealed in dry conditions) underscores sensitivity to moisture and thermal degradation.
Physicochemical Properties
Stability and Reactivity
The methylsulfonyloxy group acts as a potential leaving group, rendering the compound susceptible to nucleophilic substitution reactions. This reactivity is critical in its role as a synthetic intermediate.
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Rotatable Bond Count | 5 |
| Heavy Atom Count | 20 |
| Monoisotopic Mass | 299.08274382 Da |
| Complexity | 444 |
| Covalently-Bonded Unit Count | 1 |
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s structure positions it as a versatile precursor in medicinal chemistry. The azetidine ring is a valuable scaffold in drug design due to its conformational rigidity, which can enhance binding affinity to biological targets. For example:
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Prodrug Development: The benzyl carboxylate may serve as a protective group, hydrolyzable in vivo to release active molecules.
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Kinase Inhibitors: Azetidine derivatives are explored in oncology for their ability to modulate kinase activity.
Biological Activity Profiling
While specific pharmacological data remain undisclosed, structurally related compounds exhibit activity against bacterial pathogens and viral enzymes . The methylsulfonyloxy group’s electron-withdrawing nature could enhance interactions with enzymatic active sites.
Related Compounds and Structural Analogues
Table 3: Structurally Similar Compounds
| Compound Name | CAS Number | Similarity |
|---|---|---|
| tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate | 404577-34-0 | 0.76 |
| Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate | 100858-32-0 | 0.75 |
| (R)-1-N-Boc-3-Methanesulfonyloxypiperidine | 940890-90-4 | 0.76 |
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